molecular formula C8H6BrNO B13566804 2-(4-Bromo-2-hydroxyphenyl)acetonitrile

2-(4-Bromo-2-hydroxyphenyl)acetonitrile

Cat. No.: B13566804
M. Wt: 212.04 g/mol
InChI Key: CTWKIBIHPHNQSD-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-hydroxyphenyl)acetonitrile is a brominated aromatic nitrile compound characterized by a hydroxyl group at the 2-position and a bromine atom at the 4-position on the phenyl ring. Its molecular formula is C₈H₆BrNO, with a molecular weight of 212.04 g/mol. The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity, while the bromine atom acts as an electron-withdrawing group, modulating electronic properties and reactivity .

This compound is typically synthesized via nucleophilic substitution or coupling reactions, with purification achieved through column chromatography and characterization via spectroscopic techniques (e.g., IR, NMR) . It serves as a versatile intermediate in pharmaceuticals and agrochemicals, particularly in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-(4-bromo-2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3H2

InChI Key

CTWKIBIHPHNQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromo-2-hydroxyphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps . Another method includes the reaction of 4-bromo-2-hydroxybenzyl bromide with sodium cyanide in an organic solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Phenylacetonitriles

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-Bromo-2-hydroxyphenyl)acetonitrile 4-Br, 2-OH C₈H₆BrNO 212.04 Hydroxyl enables H-bonding; used in cross-coupling
2-(4-Bromo-3-methylphenyl)acetonitrile 4-Br, 3-CH₃ C₉H₈BrN 214.07 Methyl enhances lipophilicity; no H-bond donors
2-(3-Bromo-4-fluorophenyl)acetonitrile 3-Br, 4-F C₈H₅BrFN 230.03 Fluorine improves metabolic stability; medicinal applications
2-(4-Bromo-2-formylphenoxy)acetonitrile 4-Br, 2-OCH₂CN, formyl C₉H₆BrNO₂ 240.05 Formyl group allows further derivatization
2-(3-Bromo-4-pyridyl)acetonitrile 3-Br (pyridine ring) C₇H₅BrN₂ 213.03 Pyridine ring alters electronic density; drug discovery

Electronic Effects :

  • Hydroxyl Group : The 2-OH group in the target compound localizes electron density on the aromatic ring, lowering LUMO energy and enhancing electrophilic reactivity. This contrasts with methyl-substituted derivatives (e.g., 2-(4-Bromo-3-methylphenyl)acetonitrile), where the electron-donating CH₃ group raises HOMO energy, favoring nucleophilic attacks .
  • Halogen Interactions : Bromine’s electronegativity in this compound withdraws electron density, stabilizing negative charges in intermediates. In contrast, fluorine in 2-(3-Bromo-4-fluorophenyl)acetonitrile increases polarity and bioavailability .

Research Findings

  • DFT Studies: Computational analyses of analogous compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) reveal non-planar molecular geometries and HOMO-LUMO distributions localized on aromatic rings. These findings suggest that substituents like Br and OH in this compound significantly alter charge density, impacting reaction pathways .
  • Hydrogen Bonding Networks : Crystallographic studies highlight the role of hydroxyl groups in forming R₂²(8) H-bonding motifs, which stabilize crystal structures. This contrasts with trifluoromethoxy or nitro derivatives, where steric hindrance disrupts such networks .

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